molecular formula C8H6OTe B13795725 Benzo[c]tellurophen-1(3H)-one CAS No. 78482-05-0

Benzo[c]tellurophen-1(3H)-one

Cat. No.: B13795725
CAS No.: 78482-05-0
M. Wt: 245.7 g/mol
InChI Key: CWEKCIWUHKCXFB-UHFFFAOYSA-N
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Description

Benzo[c]tellurophen-1(3H)-one is a heterocyclic compound containing tellurium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]tellurophen-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tellurium-containing precursors with aromatic compounds under controlled temperatures and pressures. The reaction conditions often require the presence of catalysts to facilitate the formation of the tellurophene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Benzo[c]tellurophen-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert it into tellurides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tellurium atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed.

Major Products: The major products formed from these reactions include various tellurium-containing derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Benzo[c]tellurophen-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with biological molecules.

    Industry: It is explored for use in materials science, particularly in the development of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of Benzo[c]tellurophen-1(3H)-one involves its interaction with molecular targets through its tellurium atom. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key feature.

Comparison with Similar Compounds

  • Benzo[b]tellurophene
  • Dibenzo[b,d]tellurophene
  • Benzofuran
  • Benzothiophene

Comparison: Benzo[c]tellurophen-1(3H)-one is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs (benzothiophene and benzofuran). The tellurium atom provides different reactivity patterns, making this compound a valuable compound for specialized applications in research and industry.

Properties

CAS No.

78482-05-0

Molecular Formula

C8H6OTe

Molecular Weight

245.7 g/mol

IUPAC Name

3H-2-benzotellurophen-1-one

InChI

InChI=1S/C8H6OTe/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2

InChI Key

CWEKCIWUHKCXFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)[Te]1

Origin of Product

United States

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